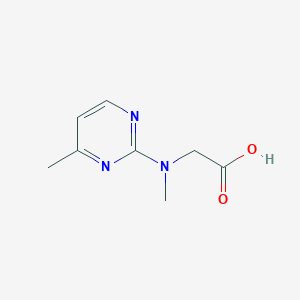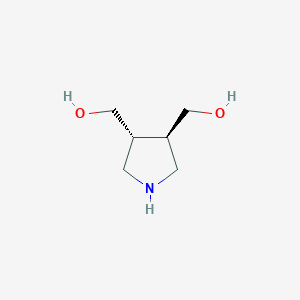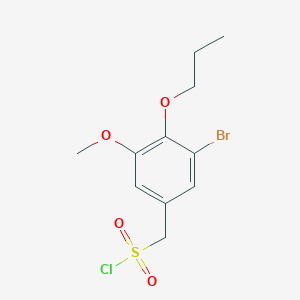
(3-Bromo-5-methoxy-4-propoxyphenyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-methoxy-4-propoxyphenyl)methanesulfonyl chloride typically involves the reaction of 3-bromo-5-methoxy-4-propoxyphenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-methoxy-4-propoxyphenyl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by various nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The bromine atom can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as sodium borohydride or hydrogen peroxide can be used, depending on the desired transformation.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Scientific Research Applications
(3-Bromo-5-methoxy-4-propoxyphenyl)methanesulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential use in the development of new drugs.
Material Science: Utilized in the preparation of specialized polymers and materials.
Mechanism of Action
The mechanism of action for (3-Bromo-5-methoxy-4-propoxyphenyl)methanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into organic molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets (3-Bromo-5-methoxy-4-propoxyphenyl)methanesulfonyl chloride apart from similar compounds is its unique combination of functional groups. The presence of both a sulfonyl chloride and a bromine atom allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H14BrClO4S |
|---|---|
Molecular Weight |
357.65 g/mol |
IUPAC Name |
(3-bromo-5-methoxy-4-propoxyphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C11H14BrClO4S/c1-3-4-17-11-9(12)5-8(6-10(11)16-2)7-18(13,14)15/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
APCXFTOMHRTQPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)CS(=O)(=O)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11,14,22,26-tetrachloro-7,18-dihexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone](/img/structure/B13337852.png)
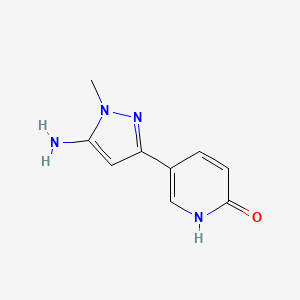
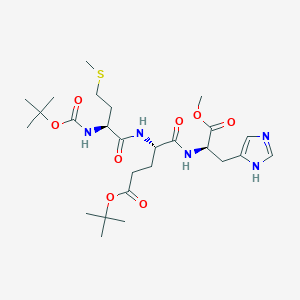
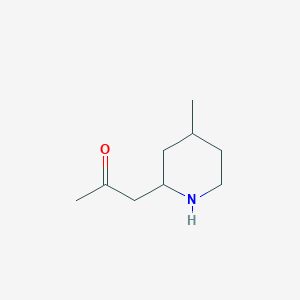
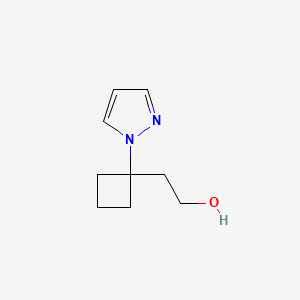
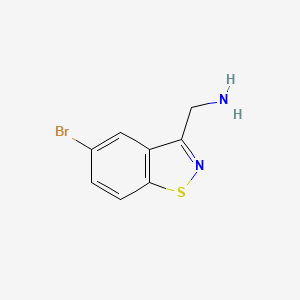
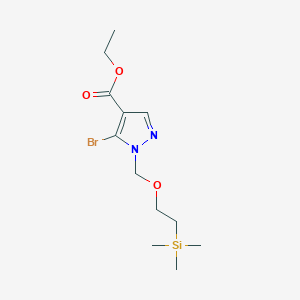
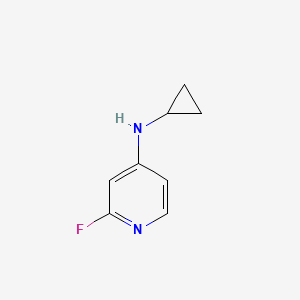
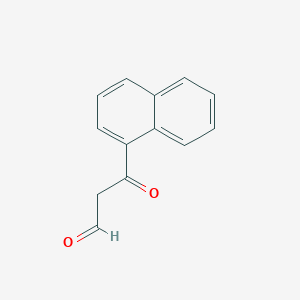
![((1S,3AR,7aR)-hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine](/img/structure/B13337897.png)
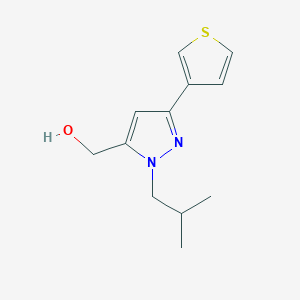
![tert-Butyl 2-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13337921.png)
